molecular formula C22H21F3IP B12856977 Triphenyl(4,4,4-trifluorobutyl)phosphonium iodide

Triphenyl(4,4,4-trifluorobutyl)phosphonium iodide

Cat. No.: B12856977
M. Wt: 500.3 g/mol
InChI Key: NBOUTVJQFFVKRR-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triphenyl(4,4,4-trifluorobutyl)phosphonium iodide typically involves the reaction of triphenylphosphine with 4,4,4-trifluorobutyl iodide. A common method includes charging a glass vial with triphenylphosphine (3.93 g, 15 mmol), 4,4,4-trifluorobutyl iodide (3.57 g, 15 mmol), and toluene (10 mL). The mixture is then heated to 85°C overnight (approximately 16 hours) and subsequently cooled to room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Triphenyl(4,4,4-trifluorobutyl)phosphonium iodide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the phosphonium group.

    Oxidation and Reduction: The phosphonium center can be involved in redox reactions, although specific examples are less common.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides and alkoxides.

    Oxidizing Agents: Potential oxidizing agents include peroxides and halogens.

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phosphonium salts.

Scientific Research Applications

Triphenyl(4,4,4-trifluorobutyl)phosphonium iodide has several applications in scientific research:

Mechanism of Action

The mechanism by which triphenyl(4,4,4-trifluorobutyl)phosphonium iodide exerts its effects involves the interaction of the phosphonium group with various molecular targets. The positively charged phosphorus atom can interact with negatively charged cellular components, affecting cellular processes such as membrane potential and enzyme activity. The trifluorobutyl group may enhance the compound’s lipophilicity, facilitating its entry into cells .

Comparison with Similar Compounds

Similar Compounds

    Tetraphenylphosphonium iodide: Similar in structure but lacks the trifluorobutyl group.

    Tetramethylphosphonium iodide: Contains methyl groups instead of phenyl and trifluorobutyl groups.

    Triphenylphosphine oxide: An oxidized form of triphenylphosphine, lacking the phosphonium center.

Uniqueness

Triphenyl(4,4,4-trifluorobutyl)phosphonium iodide is unique due to the presence of the trifluorobutyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it suitable for specific applications in organic synthesis and biological research .

Properties

Molecular Formula

C22H21F3IP

Molecular Weight

500.3 g/mol

IUPAC Name

triphenyl(4,4,4-trifluorobutyl)phosphanium;iodide

InChI

InChI=1S/C22H21F3P.HI/c23-22(24,25)17-10-18-26(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,17-18H2;1H/q+1;/p-1

InChI Key

NBOUTVJQFFVKRR-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCC(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]

Origin of Product

United States

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